Physical and chemical properties of Acetic acid trans-2-hepten-1-YL ester.
Physical and chemical properties of Acetic acid trans-2-hepten-1-YL ester.
An In-Depth Technical Guide to the Physicochemical Properties of Acetic Acid trans-2-Hepten-1-YL Ester
Introduction
Acetic acid trans-2-hepten-1-YL ester, also known by its IUPAC name (2E)-hept-2-en-1-yl acetate, is an organic compound classified as a carboxylic acid ester.[1] This unsaturated ester is recognized for its distinct organoleptic properties, presenting as a colorless liquid with a characteristic sweet, waxy, and tropical fruit aroma, often reminiscent of kiwi and pineapple.[2] Its molecular structure, featuring a seven-carbon chain with a trans-configured double bond and an acetate group, is key to its physical and chemical behavior.
This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical and flavor/fragrance industries. It provides a detailed examination of the compound's chemical identity, physical characteristics, reactivity profile, and established protocols for its synthesis and analysis. The information is presented to not only list properties but to provide context and causality, reflecting the insights of an application scientist.
Section 1: Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to exploring its properties and reactivity. Acetic acid trans-2-hepten-1-YL ester is defined by its specific arrangement of atoms and functional groups.
Molecular Structure
The structure consists of a heptenyl backbone, indicating a seven-carbon chain, with a double bond located between the second and third carbon atoms. The "trans-" or "(E)-" configuration signifies that the higher-priority substituents are on opposite sides of the double bond. The molecule is functionalized with an acetate ester group at the first carbon position.
Caption: 2D Chemical Structure of (2E)-hept-2-en-1-yl acetate.
Chemical Identifiers
For unambiguous identification and database referencing, the following identifiers are used. It is worth noting that multiple CAS numbers are sometimes associated with this compound in different databases.[2][3][4][5]
| Identifier | Value | Source |
| IUPAC Name | (2E)-hept-2-en-1-yl acetate | [1] |
| Synonyms | Acetic acid trans-2-hepten-1-yl ester, trans-2-Heptenyl acetate, (E)-2-Heptenyl acetate | [2][3][5] |
| CAS Number | 16939-73-4, 1576-79-0 | [2][4] |
| Molecular Formula | C₉H₁₆O₂ | [5][6][7] |
| Molecular Weight | 156.22 g/mol | [6][7] |
| InChI Key | AWCPMVVOGVEPRC-VOTSOKGWSA-N | [6] |
| Canonical SMILES | CCCCC=CCOC(=O)C | [6] |
Section 2: Physical and Organoleptic Properties
The physical properties of a compound dictate its behavior in various applications, from its volatility as a fragrance to its solubility in different media.
| Property | Value | Conditions | Source |
| Appearance | Colorless liquid | Ambient | [2][6] |
| Odor Profile | Sweet, waxy, fruity, tropical (kiwi, pineapple) | 10% in dipropylene glycol | [2] |
| Boiling Point | 192 - 194 °C | 760 mmHg | [2][4] |
| Specific Gravity | 0.889 - 0.895 g/cm³ | 25 °C | [2] |
| Density | 0.8915 - 0.896 g/cm³ | 18 - 20 °C | [3][4] |
| Refractive Index | 1.428 - 1.434 | 20 °C | [2] |
| Flash Point | 73.6 - 73.9 °C | Closed Cup | [2][3] |
| Water Solubility | 0.32 g/L (Predicted) | - | [1] |
| logP | 2.37 - 3.23 (Predicted) | - | [1] |
The relatively high boiling point and flash point indicate moderate volatility at room temperature, which allows for a persistent aroma profile. The low predicted water solubility and a logP value greater than 2 are characteristic of a lipophilic molecule, suggesting good solubility in nonpolar organic solvents and oils, which is a critical factor for its use in fragrance and flavor formulations.[1]
Section 3: Chemical Properties and Reactivity
The chemical behavior of Acetic acid trans-2-hepten-1-YL ester is governed by its two primary functional groups: the ester linkage and the carbon-carbon double bond.
Stability
The compound is stable under normal storage and handling conditions.[8] Exposure to excessive heat, open flames, or ignition sources should be avoided due to its flammability.[8][9]
Reactivity Profile
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Ester Hydrolysis: As an ester, it is susceptible to hydrolysis under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is irreversible and yields trans-2-hepten-1-ol and an acetate salt. Acid-catalyzed hydrolysis is an equilibrium process that produces trans-2-hepten-1-ol and acetic acid. The rate of hydrolysis is a key consideration for its stability in aqueous or alcoholic formulations with varying pH.
-
Reactions of the Alkene: The C=C double bond can undergo various addition reactions. Hydrogenation in the presence of a catalyst (e.g., Pd/C) will saturate the double bond to yield heptyl acetate. It is also susceptible to oxidation at the double bond, which can lead to degradation and off-odors.
-
Incompatible Materials: To maintain its integrity, the compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[8]
Section 4: Methodologies for Synthesis and Characterization
The synthesis and subsequent purity verification of Acetic acid trans-2-hepten-1-YL ester are critical for research and commercial applications. The following protocols represent standard, reliable methodologies.
Protocol 4.1: Synthesis via Fischer Esterification
Fischer esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This protocol describes the synthesis from its precursor alcohol, trans-2-hepten-1-ol.
Causality: The reaction's mechanism involves the protonation of the carboxylic acid (acetic acid) by the catalyst, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (trans-2-hepten-1-ol). Water is formed as a byproduct. To drive the equilibrium towards the product (the ester), this water must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
Caption: Workflow for the synthesis of Acetic acid trans-2-hepten-1-YL ester.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add trans-2-hepten-1-ol (1.0 eq), glacial acetic acid (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq), and an appropriate volume of toluene to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acids), then with water, and finally with brine.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield the final high-purity product.
Protocol 4.2: Purity Assessment using Gas Chromatography (GC)
GC is the standard method for assessing the purity of volatile compounds like esters and for separating isomers.
Causality: The compound is volatilized and passed through a capillary column with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A more volatile compound or one with weaker interactions will elute faster. A Flame Ionization Detector (FID) is typically used for quantification.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized ester in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (Typical Conditions):
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram. The purity is calculated based on the peak area of the product relative to the total area of all peaks. The retention time should be compared to an authentic reference standard for confirmation.
Section 5: Safety and Handling
While Acetic acid trans-2-hepten-1-YL ester is not classified under major hazard categories, prudent laboratory practices are essential.[2] The toxicological properties have not been thoroughly investigated, and caution is advised.[10]
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[2][8] Use in a well-ventilated area or under a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[8]
Conclusion
Acetic acid trans-2-hepten-1-YL ester is a well-defined unsaturated ester with distinct physical and chemical properties that make it valuable in both research and industrial settings. Its characteristic fruity-tropical aroma is a direct result of its molecular structure and moderate volatility. A firm grasp of its reactivity, particularly the stability of the ester and alkene functional groups, is crucial for its effective application and formulation. The methodologies for its synthesis via Fischer esterification and purity analysis by gas chromatography are robust and accessible, providing a clear pathway for obtaining and verifying this compound for advanced applications.
References
-
The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]
-
GenScript. (2008). Material Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85649, Hept-2-EN-1-YL acetate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]
Sources
- 1. Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB [foodb.ca]
- 2. (E)-2-hepten-1-yl acetate, 16939-73-4 [thegoodscentscompany.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ACETIC ACID TRANS-2-HEPTEN-1-YL ESTER | 1576-79-0 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Hept-2-EN-1-YL acetate | C9H16O2 | CID 85649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
